REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12](=[O:15])[CH2:13][CH3:14]>>[CH3:14][CH2:13][C:12]([C:7]1[CH:8]=[C:9]([N+:1]([O-:4])=[O:2])[CH:10]=[CH:11][C:6]=1[Cl:5])=[O:15]
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Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(CC)=O
|
Name
|
ice
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Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
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Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
are added dropwise at -10° C. in the course of 15 minutes in such a way that the reaction temperature
|
Duration
|
15 min
|
Type
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CUSTOM
|
Details
|
is between -5° C. and -10° C
|
Type
|
CUSTOM
|
Details
|
the reaction
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Type
|
EXTRACTION
|
Details
|
the aqueous mixture is extracted twice
|
Type
|
WASH
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Details
|
The organic phase is washed with 100 ml of water, twice with 100 ml portions of 2N potassium hydrogen carbonate solution and finally with saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallised from diisopropyl ether/n-hexane
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |